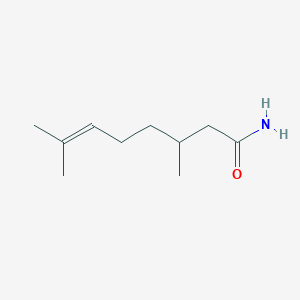

3,7-Dimethyloct-6-enamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73127-86-3 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enamide |

InChI |

InChI=1S/C10H19NO/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H2,11,12) |

InChI Key |

PUGXASHPRMOMNU-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)CC(=O)N |

Canonical SMILES |

CC(CCC=C(C)C)CC(=O)N |

Origin of Product |

United States |

Contextualization Within Natural Product Chemistry and Synthetic Organic Chemistry

The identity of 3,7-Dimethyloct-6-enamide is intrinsically linked to both the realms of natural product chemistry and synthetic organic chemistry. It is not typically found as a constituent of essential oils or plant extracts itself; rather, it is synthesized from a readily available natural precursor, citronellal (B1669106). researchgate.netnih.gov Citronellal is a monoterpenoid aldehyde that is a major component of the essential oils of various plants, including those of the Cymbopogon genus (lemongrasses). nih.gov

The synthesis of this compound generally involves the conversion of the aldehyde group of citronellal into an amide. This transformation is a common procedure in synthetic organic chemistry, often achieved through a series of reactions such as oxidation of the aldehyde to a carboxylic acid (citronellic acid), followed by amidation. researchgate.net The ability to derive this amide from a natural, chiral starting material like (R)-(+)-citronellal or (S)-(-)-citronellal also allows for the stereoselective synthesis of chiral amides, which is of paramount importance in the development of pharmaceuticals where specific stereoisomers often exhibit desired biological activity. orgsyn.orgthegoodscentscompany.com This strategic combination of a natural product-derived backbone with established synthetic methodologies allows researchers to create a diverse library of this compound derivatives for various research applications.

Significance of Monoterpenoid Derivatives in Academic Inquiry

Monoterpenoids, the class of compounds to which 3,7-Dimethyloct-6-enamide belongs, are of profound significance in academic research, primarily due to their vast structural diversity and broad spectrum of biological activities. nih.govnih.gov These compounds, built from two isoprene (B109036) units, are secondary metabolites found in abundance in the essential oils of many plants. nih.gov Their inherent biological properties, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, make them valuable starting points for drug discovery programs. nih.govnih.gov

In academic inquiry, monoterpenoids are frequently utilized as molecular scaffolds. mdpi.com This approach involves using the basic monoterpenoid structure as a template and synthetically modifying it by adding various functional groups to enhance or alter its biological activity. The rationale behind this strategy is that the monoterpenoid core often provides the necessary lipophilicity and basic structural features for interaction with biological targets, while the appended functional groups can be fine-tuned to optimize potency and selectivity. mdpi.com The development of monoterpene-based amides, esters, and other derivatives has led to the discovery of compounds with potential applications as anticancer agents, antivirals, antibacterials, and antifungals. nih.govmdpi.comnih.gov This makes the study of monoterpenoid derivatives a highly active and promising area of chemical and biomedical research.

Overview of Current Research Landscape and Future Trajectories for 3,7 Dimethyloct 6 Enamide

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily contingent on the preparation of its carboxylic acid precursor, 3,7-Dimethyloct-6-enoic acid (citronellic acid), and the subsequent conversion of the acid to the primary amide.

Amide Formation Strategies for the Target Compound

The direct conversion of 3,7-Dimethyloct-6-enoic acid to this compound can be achieved through several standard amidation procedures. A common laboratory-scale method involves the activation of the carboxylic acid followed by reaction with an ammonia (B1221849) source.

One effective route is the formation of an acyl chloride intermediate. nih.gov 3,7-Dimethyloct-6-enoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce the corresponding acyl chloride. This highly reactive intermediate is then subjected to ammonolysis, where reaction with ammonia (NH₃) yields the desired primary amide, this compound. nih.gov

Alternatively, peptide coupling reagents can be employed for a milder and often more efficient conversion. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct amidation of the carboxylic acid with ammonia. protocols.io

Table 1: Reagents for Amide Formation from 3,7-Dimethyloct-6-enoic Acid

| Method | Reagent(s) | Intermediate | Key Features |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by Ammonia (NH₃) | Acyl chloride | High reactivity; suitable for robust substrates. nih.gov |

| Peptide Coupling | Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) with Ammonia | Activated ester | Milder conditions; high yield. protocols.io |

Precursor Synthesis and Elaboration Routes

The primary precursor for this compound is 3,7-Dimethyloct-6-enoic acid, which is most commonly synthesized from citronellal (B1669106) or citronellol (B86348). protocols.ioscione.com

A widely used method for synthesizing 3,7-Dimethyloct-6-enoic acid is the oxidation of 3,7-Dimethyloct-6-en-1-al (citronellal). The Pinnick oxidation is a particularly effective method for this transformation. protocols.io This reaction utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene. nih.gov This method is known for its high efficiency in converting aldehydes to carboxylic acids without affecting other sensitive functional groups, such as the carbon-carbon double bond present in the molecule. nih.govprotocols.io

Another route starts from 3,7-Dimethyloct-6-en-1-ol (citronellol). This involves a two-step oxidation process. First, citronellol is oxidized to citronellal using a mild oxidizing agent like Dess-Martin periodinane (DMP). protocols.io The resulting citronellal is then further oxidized to citronellic acid using the Pinnick conditions described above. protocols.io

Synthesis of Chiral and Stereoisomeric Analogues

The carbon atom at position 3 in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3,7-Dimethyloct-6-enamide. The synthesis of specific stereoisomers requires stereoselective methods.

Stereoselective Approaches to this compound Derivatives

Stereoselective synthesis of derivatives often begins with a chiral precursor. For instance, the synthesis of (-)-menthol from (+)-citronellal demonstrates how the stereochemistry of the starting material can direct the formation of a specific stereoisomer in a subsequent cyclization and hydrogenation reaction. researchgate.netsciencetechindonesia.com Similar principles can be applied to the synthesis of chiral derivatives of this compound by starting with enantiomerically pure (R)- or (S)-citronellal. nih.gov

The synthesis of specific enantiomers of the precursor acid, such as (3S)-3,7-dimethyloct-6-enoic acid and (3R)-3,7-dimethyloct-6-enoic acid, has been documented, starting from the corresponding enantiomers of citronellal. nih.gov These chiral acids can then be converted to the respective chiral amides.

Diastereoselective and Enantioselective Synthesis Considerations

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts or enzymes. Lipases, for example, can be used for the kinetic resolution of racemic citronellol through selective acetylation, allowing for the separation of enantiomers which can then be converted to chiral derivatives. protocols.io

Asymmetric hydrogenation using transition metal complexes with chiral ligands is another powerful technique. smolecule.com While not directly applied to this compound in the reviewed literature, this method is a standard approach for establishing chirality in similar molecules. For instance, rhodium catalysts with chiral phosphine (B1218219) ligands are used for the asymmetric hydrogenation of olefins. smolecule.com

Bismuth(III) chloride has been used as a catalyst in the diastereoselective intramolecular hetero-Diels-Alder reaction of N-arylimines derived from citronellal, highlighting how Lewis acids can control stereochemistry in the formation of complex cyclic derivatives. thieme-connect.com

Derivatization Strategies and Functional Group Interconversions

The chemical structure of this compound offers two primary sites for derivatization: the amide functional group and the carbon-carbon double bond.

The primary amide can undergo various reactions. For example, it can be dehydrated to form the corresponding nitrile, 3,7-Dimethyloct-6-enenitrile. The amide nitrogen can also be alkylated or acylated to produce N-substituted amides. For example, N-benzyl and N-allyl amides of 3,7-dimethyloct-6-enoic acid have been reported. molaid.commolaid.com

The alkene moiety at the 6-position is susceptible to a range of electrophilic additions. Common transformations include:

Epoxidation: Reaction with a peroxy acid, such as m-chloroperbenzoic acid (mCPBA), would yield the corresponding epoxide, 6,7-epoxy-3,7-dimethyloctanamide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce the corresponding diol, 6,7-dihydroxy-3,7-dimethyloctanamide.

Hydrogenation: Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and hydrogen gas (H₂), would saturate the double bond to give 3,7-dimethyloctanamide.

Furthermore, methods for the continuous alkoxylation and derivatization of related terpenes like citronellol and citronellic acid have been developed, which could potentially be adapted for this compound. google.com

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Alkene | Dihydroxylation | OsO₄, NMO | Diol |

| Alkene | Hydrogenation | H₂, Pd/C | Alkane |

| Amide | Dehydration | SOCl₂ or P₂O₅ | Nitrile |

| Amide | N-Alkylation | Alkyl halide, Base | N-Substituted Amide |

Synthesis of Capsaicinoid Analogues incorporating the this compound Moiety

The this compound structure serves as a key building block in the synthesis of novel capsaicinoid analogues. These synthetic efforts aim to explore the structure-activity relationships of capsaicinoids, which are known for their pungency and various biological activities. sioc-journal.cnresearchgate.net The general synthetic route involves the amide coupling of a fatty acid, in this case, 3,7-dimethyloct-6-enoic acid or a derivative, with a vanillylamine (B75263) moiety or its analogue.

One specific example is the synthesis of N-(4-hydroxy-3-methoxybenzyl)-3,7-dimethyloct-6-enamide. sioc-journal.cnresearchgate.net This compound was synthesized and its structure confirmed using various analytical techniques, including FT-IR, 1H NMR, and 13C NMR. sioc-journal.cnresearchgate.net The synthesis of such analogues allows for the investigation of how modifications in the acyl chain, such as the presence of branching and the position of double bonds, affect the molecule's properties. sioc-journal.cnresearchgate.net

Researchers have also developed methods for synthesizing a variety of capsaicin (B1668287) analogues by amidating different fatty acids with vanillylamine derivatives in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov While these studies may focus on a range of acyl chains, the methodologies are directly applicable to the synthesis of analogues from 3,7-dimethyloct-6-enoic acid. nih.gov

Table 1: Examples of Synthesized Capsaicinoid Analogues

| Compound Name | Precursors | Key Reagents | Reference |

|---|---|---|---|

| N-(4-hydroxy-3-methoxybenzyl)-3,7-dimethyloct-6-enamide | 3,7-Dimethyloct-6-enoic acid, Vanillylamine | Not specified | sioc-journal.cn, researchgate.net |

Introduction of Heterocyclic Systems (e.g., 1,2,3-Triazoles) onto the Core Scaffold

The this compound scaffold has been successfully modified by introducing heterocyclic systems, notably 1,2,3-triazoles. This is achieved by designing hybrid molecules that combine the capsaicinoid structure with the triazole moiety, which is a well-known pharmacophore. acs.orgresearchgate.net The synthesis of these hybrid compounds often involves multi-step sequences.

A key strategy involves the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the 1,2,3-triazole ring. acs.orgresearchgate.netmagtech.com.cn In a typical synthesis, one precursor is functionalized with an azide (B81097) group and the other with a terminal alkyne. For instance, a vanillyl-type precursor can be modified to include an alkyne, which is then reacted with an azido-functionalized aromatic compound. The resulting triazole-containing aromatic amine is then coupled with 3,7-dimethyloct-6-enoic acid to yield the final hybrid capsaicinoid. acs.orgresearchgate.net

This modular synthetic approach allows for the creation of a library of diverse compounds by varying the substituents on the triazole ring. acs.orgresearchgate.net These novel 1,2,3-triazole conjugates of the structural isomer of capsaicin have been synthesized and characterized, with some demonstrating significant biological activity. acs.orgresearchgate.net

Table 2: Synthesis of 1,2,3-Triazole Tethered Capsaicinoids

| Compound Description | Synthetic Strategy | Key Reaction Type | Reference |

|---|---|---|---|

| (R)-(+)-N-(4-((1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl) methoxy)-3-methoxybenzyl)-3,7-dimethyloct-6-enamide | Coupling of a triazole-modified vanillylamine analogue with 3,7-dimethyloct-6-enoic acid. | Amide coupling, CuAAC | acs.org, researchgate.net |

Oxidation and Epoxidation Reactions for Modified Alkene Moieties

The alkene moiety within the this compound backbone presents a site for various chemical transformations, including oxidation and epoxidation. While specific studies on the oxidation of this compound itself are not extensively detailed in the provided context, the reactivity of the citronellal and citronellol structures, which share the same carbon skeleton and alkene position, provides significant insight. researchgate.netacs.org

Epoxidation of the double bond in the 3,7-dimethyloct-6-enyl group would yield the corresponding epoxide. Asymmetric epoxidation, an important tool in organic synthesis, can be used to create enantiomerically enriched epoxides, which are valuable chiral building blocks. uea.ac.uk Organocatalytic methods, for instance, have been developed for the asymmetric epoxidation of various olefins, and these principles are applicable to the alkene in the this compound structure. uea.ac.uk

Furthermore, oxidative cleavage of the alkene is another potential transformation. Depending on the reagents used, this could lead to the formation of aldehydes or carboxylic acids, effectively shortening the acyl chain and introducing new functionalities. The oxidation of related terpene-derived alcohols and aldehydes has been demonstrated using systems like copper/TEMPO. acs.org

Table 3: Potential Oxidation and Epoxidation Reactions

| Reaction Type | Substrate Moiety | Potential Product | Relevant Analogue Chemistry |

|---|---|---|---|

| Epoxidation | C6=C7 double bond | 6,7-Epoxy-3,7-dimethyloctanamide | Asymmetric epoxidation of chromenes and other olefins. uea.ac.uk |

Nucleophilic and Electrophilic Functionalizations of the Amide and Alkene Centers

The this compound molecule possesses two primary centers for functionalization: the amide group and the alkene double bond.

Amide Center: The amide linkage is generally stable but can undergo hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid and amine. The nitrogen atom of the amide is typically not nucleophilic due to resonance delocalization of its lone pair into the carbonyl group. However, the amide can be a precursor to other functional groups. For example, reduction of the amide would yield the corresponding amine, citronellyl amine. researchgate.net

Alkene Center: The C=C double bond is susceptible to electrophilic attack. A variety of electrophilic addition reactions can be performed to functionalize the acyl chain. These include:

Hydrogenation: Catalytic hydrogenation can saturate the double bond to produce 3,7-dimethyloctanamide. bath.ac.uk

Hydroboration-Oxidation: This two-step process can be used to introduce a hydroxyl group at the C6 position with anti-Markovnikov regioselectivity. bath.ac.uk

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding dihalide.

Dihydroxylation: This reaction, often carried out using osmium tetroxide or potassium permanganate, would convert the alkene into a diol. bath.ac.uk

The nucleophilicity of related enamide structures has been studied, indicating their reactivity towards various electrophiles. researchgate.net These functionalization reactions provide pathways to a wide range of modified analogues for further investigation. bath.ac.uk

Optimization of Reaction Conditions and Yields in Synthetic Sequences

The efficiency of synthesizing this compound and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to maximize yields and purity include the choice of solvent, temperature, catalyst, and reagents.

In the synthesis of capsaicinoid analogues and their heterocyclic derivatives, the amide coupling step is critical. Optimization may involve screening different coupling agents (e.g., EDC, HOBt, DCC) and bases to find the combination that provides the highest yield with minimal side reactions. For example, the synthesis of 1,2,3-triazole tethered capsaicinoids reported yields as high as 85%. acs.orgresearchgate.net

For reactions involving metal catalysis, such as copper-catalyzed cycloadditions or oxidations, optimization of the ligand, catalyst loading, and reaction atmosphere is crucial. acs.orgrsc.org For instance, in a copper-catalyzed aerobic oxidation of a related terpene alcohol, the type and amount of base, as well as the concentrations of the copper salt and TEMPO, were found to significantly influence reactivity. acs.org The table below shows an example of optimization for a related synthetic transformation, highlighting the systematic approach used to improve reaction outcomes.

Table 4: Example of Reaction Optimization (Adapted from a related synthesis)

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OAc)₂ | 1,4-dioxane | 110 | 30 |

| 2 | Ag₂O | 1,4-dioxane | 110 | 44 |

| 3 | AgOAc | 1,4-dioxane | 110 | 47 |

This table is illustrative of the optimization process for a related Rhodium(III)-Catalyzed Cyclization and is included to demonstrate the principle of optimizing reaction conditions. acs.org

By carefully tuning these parameters, chemists can develop robust and efficient synthetic routes to this compound and its complex derivatives, enabling further research into their chemical and biological properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

High-Resolution Proton NMR (¹H NMR) Analysis

High-resolution ¹H NMR spectroscopy is instrumental in identifying the number of different types of protons and their neighboring environments in this compound. In a typical ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, distinct signals corresponding to the various protons in the molecule are observed. rsc.org

Key proton signals for this compound include:

A broad signal at approximately 5.79 ppm, which is attributed to the two amide protons (-CONH₂). rsc.org

A triplet at around 5.07 ppm, characteristic of the vinylic proton at the C6 position (H-6). rsc.org

A doublet of doublets at about 2.21 ppm, corresponding to one of the protons on the carbon adjacent to the carbonyl group (H-2). rsc.org

A multiplet in the range of 2.06–1.88 ppm, which accounts for the four protons of the two methylene (B1212753) groups at C-4 and C-5. rsc.org

A doublet at approximately 1.62 ppm, representing the six protons of the two methyl groups attached to the double bond (C-7 methyls). rsc.org

A doublet at around 0.94 ppm, which is assigned to the three protons of the methyl group at the C-3 position. rsc.org

Derivatives of this compound, such as N-(adamantan-1-yl)-3,7-dimethyloct-6-enamide, exhibit additional signals in their ¹H NMR spectra corresponding to the adamantane (B196018) moiety. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CONH₂ | 5.79 | broad | - |

| H-6 | 5.07 | t | 6.5 |

| H-2 | 2.21 | dd | 12.3, 4.0 |

| H-4, H-5 | 2.06 - 1.88 | m | - |

| C-7 Methyls | 1.62 | d | 39.4 |

| H-1' | 1.36 | dt | 13.7, 5.6 |

| H-1 | 1.20 | dt | 13.9, 7.6 |

| C-3 Methyl | 0.94 | d | 5.8 |

Carbon-13 NMR (¹³C NMR) Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum, typically recorded at 126 MHz in CDCl₃, reveals the following key carbon signals. rsc.org

Key carbon signals for this compound include:

A signal at approximately 175.54 ppm, which is characteristic of the carbonyl carbon (C=O) of the amide group. rsc.org

A signal at around 131.65 ppm, corresponding to the C-7 of the double bond. rsc.org

A signal at about 124.37 ppm, attributed to the C-6 of the double bond. rsc.org

The remaining aliphatic carbons appear in the upfield region of the spectrum, with signals at 43.80, 36.98, 30.46, 25.80, 25.55, 19.60, and 17.75 ppm. rsc.org

The structures of synthesized derivatives are further confirmed by the appearance of signals corresponding to the additional moieties in their ¹³C NMR spectra. mdpi.comnih.gov For instance, in N-(adamantan-1-yl)-3,7-dimethyloct-6-enamide, characteristic signals for the adamantane cage are observed. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (C=O) | 175.54 |

| C-7 | 131.65 |

| C-6 | 124.37 |

| C-2 | 43.80 |

| C-4 | 36.98 |

| C-3 | 30.46 |

| C-8 | 25.80 |

| C-5 | 25.55 |

| C-3' (Methyl) | 19.60 |

| C-7' (Methyl) | 17.75 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons, helping to trace the spin systems throughout the octene chain. rsc.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.com This is crucial for assigning the signals of each carbon atom to its attached proton(s). rsc.orgemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. emerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule, such as linking the carbonyl group to the adjacent methylene group. rsc.orgemerypharma.com The structure of derivatives can be definitively confirmed through HMBC correlations. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound and its derivatives. mdpi.com For example, the HRMS data for N-(adamantan-1-yl)-3,7-dimethyloct-6-enamide would show the [M]⁺ ion at m/z 303.2558, which corresponds to the calculated exact mass of 303.2557 for the molecular formula C₂₀H₃₃NO. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amides. mdpi.com In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺, in the positive ion mode. nih.govmdpi.com This technique is valuable for confirming the molecular weight of synthesized derivatives of this compound. mdpi.comnih.gov The formation of the target molecules is often confirmed by their mass spectra. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides direct evidence for the successful conversion of a carboxylic acid or its derivative into the corresponding amide.

The structure of this compound contains several key functional groups, each with a characteristic absorption band in the IR spectrum. The most significant of these is the amide group, which gives rise to distinct peaks. The N-H stretching vibration of a secondary amide typically appears as a sharp band in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, occurring around 1640-1680 cm⁻¹. Another important feature is the N-H bending vibration, or the Amide II band, which is found near 1550 cm⁻¹.

In addition to the amide-specific absorptions, the terpenoid backbone of the molecule also presents characteristic peaks. The C=C stretching vibration of the trisubstituted double bond at the 6-position is expected to produce a weak to medium absorption band around 1670-1665 cm⁻¹. The spectrum will also be populated by various C-H stretching and bending vibrations. Stretching vibrations for sp³ hybridized C-H bonds (in the methyl and methylene groups) are found just below 3000 cm⁻¹, while the sp² C-H stretch from the double bond appears just above 3000 cm⁻¹.

While specific spectral data for the unsubstituted this compound is not extensively published, the characterization of its derivatives, such as N-(4-hydroxy-3-methoxybenzyl)-3,7-dimethyloct-6-enamide, has been confirmed using Fourier Transform Infrared (FT-IR) spectroscopy. sioc-journal.cnresearchgate.netresearchgate.net The analysis of related compounds like citronellal shows characteristic peaks for the aldehyde C=O stretch at ~1727 cm⁻¹ and the C=C stretch at ~1643 cm⁻¹, which would be absent and replaced by the amide bands in the final product. researchgate.netgoogle.com

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | ~3300 | Medium-Strong |

| Alkene (=C-H) | Stretch | ~3020 | Medium |

| Alkane (C-H) | Stretch | 2850-2960 | Strong |

| Amide (C=O) | Stretch (Amide I) | ~1650 | Strong |

| Alkene (C=C) | Stretch | ~1670 | Weak-Medium |

| Amide (N-H) | Bend (Amide II) | ~1550 | Medium-Strong |

| Alkane (-CH₂-) | Bend (Scissoring) | ~1450 | Medium |

| Gem-dimethyl | Bend | ~1375 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute stereochemistry.

For this compound, which possesses a stereocenter at the C3 position, X-ray crystallography could be used to confirm the (R) or (S) configuration of a specific enantiomer, provided that a single crystal of suitable quality can be grown. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model.

Although specific crystallographic data for this compound has not been reported in the surveyed literature, the technique has been successfully applied to complex derivatives of related terpenoids. For instance, the molecular structure of a dialuminum-substituted silicotungstate, a catalyst used in the cyclization of citronellal, was determined by X-ray crystallographic analysis. acs.org Similarly, the structures of certain pyrimidinamine derivatives have been confirmed by X-ray diffraction. acs.org These examples underscore the utility of X-ray crystallography for elucidating the complex structures of molecules within this class.

The primary limitation for the X-ray analysis of this compound would be its physical state, as it is likely an oil or a low-melting solid at room temperature, making single-crystal growth challenging. In cases where a substance does not form sharp, well-ordered crystals, it is considered amorphous or X-ray amorphous, meaning it will not produce the distinct diffraction patterns necessary for structural solution. google.comgoogle.com

Table 2: Potential Information from X-ray Crystallography of this compound

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Conformation | The specific three-dimensional arrangement of the molecule in the solid state. |

| Absolute Stereochemistry | Unambiguous assignment of the (R) or (S) configuration at the chiral center. |

| Intermolecular Interactions | Identification of hydrogen bonding or van der Waals forces that dictate the crystal packing. |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for both the purification of this compound following its synthesis and for the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash silica (B1680970) gel column chromatography is the standard method for purifying moderate to large quantities of organic compounds like this compound. umich.educore.ac.uk This technique utilizes a glass column packed with silica gel, a polar stationary phase. hawach.com The crude product mixture is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase or eluent) is passed through the column under positive pressure.

The separation principle is based on polarity. Since silica gel is polar, more polar compounds in the mixture will adhere more strongly to the stationary phase and thus travel down the column more slowly. Less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly. For this compound, which is of moderate polarity, a common eluent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.govcrbb-journal.com By gradually increasing the proportion of the more polar solvent, compounds are eluted in order of increasing polarity. Fractions are collected sequentially and analyzed (typically by TLC) to identify those containing the pure desired product. This method is routinely used for the purification of citronellal and its derivatives. nih.govcrbb-journal.comcdnsciencepub.com

Table 3: Typical Parameters for Flash Chromatography Purification

| Parameter | Description | Typical Value/Material |

| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica Gel (e.g., 40-63 µm particle size). hawach.com |

| Mobile Phase (Eluent) | The solvent system that carries the sample through the column. | Hexane/Ethyl Acetate gradient (e.g., starting from 99:1 to 90:10). nih.gov |

| Apparatus | The equipment used to perform the separation. | Glass column, solvent reservoir, fraction collector. |

| Detection | Method used to identify the desired compound in collected fractions. | Thin Layer Chromatography (TLC). |

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. umich.eduuad.ac.id It is an essential tool in the synthesis of this compound.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica gel. umich.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent. The eluent travels up the plate by capillary action, and as it passes the initial spot, it carries the components of the mixture up the plate at different rates depending on their polarity and affinity for the stationary versus the mobile phase.

During the synthesis of this compound from its precursor (e.g., citronellic acid), TLC can be used to track the disappearance of the starting material and the appearance of the product. nih.gov The amide product is generally more polar than the corresponding acid or ester starting material and will therefore have a lower Retention Factor (Rf) value (i.e., it will travel a shorter distance up the plate). Once the reaction is complete, as indicated by the consumption of the starting material spot on the TLC plate, the reaction can be stopped and worked up. Visualization of the separated spots is typically achieved under UV light (if the compounds are UV-active) or by staining with a chemical reagent, such as anisaldehyde-sulfuric acid, which reacts with terpenoids to produce colored spots. nih.govresearchgate.net

Table 4: Hypothetical TLC Monitoring of this compound Synthesis

| Spot | Compound | Polarity | Expected Rf Value* | Visualization |

| 1 (Reference) | Citronellic Acid (Starting Material) | High | ~0.6 | Staining reagent |

| 2 (Co-spot) | Starting Material + Reaction Mixture | N/A | Two spots visible during reaction | UV light and/or stain |

| 3 (Reaction) | Reaction Mixture | N/A | Spot for product appears and intensifies | UV light and/or stain |

| 4 (Product) | This compound (Product) | Higher | ~0.4 | Staining reagent |

*Rf values are relative and highly dependent on the specific eluent system used (e.g., Hexane:Ethyl Acetate 7:3). A more polar compound will have a lower Rf value.

Mechanistic Biological Activities and Structure Activity Relationships Sar of 3,7 Dimethyloct 6 Enamide Analogues

Antiproliferative Activity Investigations

The potential of 3,7-dimethyloct-6-enamide analogues as antiproliferative agents has been the subject of scientific inquiry. These investigations aim to understand how these compounds inhibit the growth and proliferation of cancer cells, a critical step in assessing their therapeutic potential. The core of this research lies in identifying the cellular mechanisms that are perturbed by these compounds, leading to the cessation of cancer cell growth.

Mechanisms of Action at the Cellular Level

The antiproliferative effects of this compound analogues are underpinned by a series of intricate cellular events. These mechanisms collectively contribute to the disruption of the cancer cell life cycle and the induction of cell death pathways.

A fundamental strategy in cancer therapy is to halt the uncontrolled division of cancer cells. The cell cycle is a tightly regulated process, and its disruption can prevent the propagation of malignant cells. Some chemical agents can interfere with this cycle, causing the cells to arrest at specific phases. nih.gov This pause in the cell cycle can provide an opportunity for DNA repair mechanisms to act or, if the damage is too severe, can trigger programmed cell death. nih.gov For instance, studies on various compounds have shown that they can cause an accumulation of cells in the G2/M phase or the G1 phase of the cell cycle. nih.gov The growth of cancer cells is intricately linked to the progression of the cell cycle, and its inhibition is a key indicator of a compound's potential antiproliferative effect. nih.gov

Mitochondria are not only the powerhouses of the cell but also play a crucial role in regulating cell death. The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and function. nih.gov A disruption in the MMP is an early event in the apoptotic cascade. Certain therapeutic agents can induce changes in the MMP, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. researchgate.net The accumulation of cationic dyes within healthy mitochondria, which emit a specific fluorescence, is a common method to assess MMP. nih.govresearchgate.net A shift in fluorescence indicates a loss of MMP and the initiation of apoptosis. researchgate.net

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is often triggered by cellular stress and involves the modulation of the mitochondrial membrane potential. nih.gov The externalization of phosphatidylserine on the cell surface is an early marker of apoptosis and can be detected using techniques like flow cytometry with Annexin V staining. nih.govmdpi.com The activation of a cascade of enzymes called caspases is a central feature of apoptosis, leading to the systematic dismantling of the cell. frontiersin.org

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function in cell signaling and homeostasis. However, excessive production of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids. nih.gov Many anticancer agents have been shown to induce the generation of ROS in cancer cells. frontiersin.org This increase in oxidative stress can, in turn, trigger cell cycle arrest and apoptosis. frontiersin.org The interplay between ROS generation and the subsequent cellular responses is a complex but important aspect of the mechanism of action of many antiproliferative compounds.

Specificity and Selectivity in Biological Systems

A critical aspect of developing any new therapeutic agent is its specificity and selectivity. Ideally, an anticancer compound should be highly toxic to cancer cells while exhibiting minimal effects on normal, healthy cells. This selective toxicity minimizes side effects and improves the therapeutic window of the drug. The evaluation of a compound's antiproliferative activity is often conducted across a panel of different human cancer cell lines to assess its spectrum of activity. mdpi.com Furthermore, comparing the cytotoxicity of a compound against both cancer and non-cancerous cell lines provides a measure of its selectivity. nih.gov Achieving a high degree of specificity and selectivity remains a significant goal in the design and development of novel anticancer agents. The structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity, are instrumental in optimizing for enhanced potency and selectivity. nih.govresearchgate.net

Fungicidal Activity Assessments against Plant Pathogens

The evaluation of this compound analogues has demonstrated their potential as effective antifungal agents for agricultural applications. Both laboratory and greenhouse assessments have been conducted to determine their efficacy against a range of economically important plant pathogens.

In Vitro Fungicidal Efficacy

Preliminary bioassays of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives have shown promising fungicidal activities against several plant pathogens. nih.gov At a concentration of 50 µg/mL, certain analogues exhibited excellent inhibition rates against Rhizoctonia solani. For instance, compounds identified in research as 5C and 5I demonstrated inhibition rates of 94.0% and 93.4%, respectively. nih.govmdpi.comnih.gov Another analogue, 6b, also showed a high inhibition rate of 91.5% against the same pathogen. nih.govmdpi.comnih.gov

Further studies have quantified the efficacy using EC50 values (the concentration of a compound that causes a 50% reduction in fungal growth). One particular compound, designated 5f, displayed an EC50 value of 9.7 µM against R. solani and a more potent value of 4.3 µM against Fusarium graminearum. nih.govnih.gov Other analogues also showed notable activity. For example, (Z)-N-(4-tert-butyl-benzyl)-3,7-dimethylocta-2,6-dienamide (referred to as 5b in a study) had an EC50 value of 20.5 µg/mL against R. solani. researchgate.net Against Sclerotinia sclerotiorum, compounds such as (Z)-N-(2-(4-chlorophenyl)phenyl)-3,7-dimethylocta-2,6-dienamide (5d), (6S,2Z)-N-(2-(4-chlorophenyl)phenyl)-3,7-dimethyl-6,7-dihydroxyoct-2-enamide (7g), and (6S,2Z)-N-(2-(4-chlorophenyl)phenyl)-3,7-dimethyl-6,7-dihydroxyoct-2-enamide (7h) showed EC50 values of 46.3, 38.1, and 40.6 µg/mL, respectively. researchgate.net The fungicidal activities of these amides were evaluated against a panel of fungi including Fusarium graminearum, Rhizoctonia solani, Alternaria solani, Sclerotinia sclerotiorum, and Botrytis cinerea. mdpi.com

| Compound Analogue | Target Pathogen | Concentration | Inhibition Rate (%) | EC50 Value (µM or µg/mL) | Reference |

|---|---|---|---|---|---|

| 5C | Rhizoctonia solani | 50 µg/mL | 94.0% | - | nih.govmdpi.comnih.gov |

| 5I | Rhizoctonia solani | 50 µg/mL | 93.4% | - | nih.govmdpi.com |

| 6b | Rhizoctonia solani | 50 µg/mL | 91.5% | - | nih.govmdpi.comnih.gov |

| 5f | Fusarium graminearum | - | - | 4.3 µM | nih.govnih.gov |

| 5f | Rhizoctonia solani | - | - | 9.7 µM | nih.govnih.gov |

| (Z)-N-(4-tert-butyl-benzyl)-3,7-dimethylocta-2,6-dienamide (5b) | Rhizoctonia solani | - | - | 20.5 µg/mL | researchgate.net |

| (Z)-N-(2-(4-chlorophenyl)phenyl)-3,7-dimethylocta-2,6-dienamide (5d) | Sclerotinia sclerotiorum | - | - | 46.3 µg/mL | researchgate.net |

| (6S,2Z)-N-(2-(4-chlorophenyl)phenyl)-3,7-dimethyl-6,7-dihydroxyoct-2-enamide (7g) | Sclerotinia sclerotiorum | - | - | 38.1 µg/mL | researchgate.net |

| (6S,2Z)-N-(2-(4-chlorophenyl)phenyl)-3,7-dimethyl-6,7-dihydroxyoct-2-enamide (7h) | Sclerotinia sclerotiorum | - | - | 40.6 µg/mL | researchgate.net |

In Vivo Antifungal Performance

The protective effects of 3,7-dimethylocta-2,6-dienamide analogues have been assessed in vivo against common plant diseases. At a concentration of 400 µg/mL, several compounds provided significant protection against Pseudoperonospora cubensis (cucumber downy mildew) and Erysiphe graminis (powdery mildew). Specifically, (Z)-N-(2-chloro-4-trifluromethylphenyl)-3,7-dimethylocta-2,6-dienamide (5c), its (E)-isomer (5g), and a dihydroxy analogue, (6S,2E)-N-(2-chloro-4-trifluromethylphenyl)-3,7-dimethyl-6,7-dihydroxyoct-2-enamide (7m), demonstrated protective efficacies ranging from 50% to 100% against these pathogens. researchgate.net These results highlight the potential of these compounds to be further developed for practical agricultural use. researchgate.net

| Compound Analogue | Target Pathogen | Concentration | Protective Efficacy (%) | Reference |

|---|---|---|---|---|

| (Z)-N-(2-chloro-4-trifluromethylphenyl)-3,7-dimethylocta-2,6-dienamide (5c) | Pseudoperonospora cubensis & Erysiphe graminis | 400 µg/mL | 50-100% | researchgate.net |

| (E)-N-(2-chloro-4-trifluromethylphenyl)-3,7-dimethylocta-2,6-dienamide (5g) | Pseudoperonospora cubensis & Erysiphe graminis | 400 µg/mL | 50-100% | researchgate.net |

| (6S,2E)-N-(2-chloro-4-trifluromethylphenyl)-3,7-dimethyl-6,7-dihydroxyoct-2-enamide (7m) | Pseudoperonospora cubensis & Erysiphe graminis | 400 µg/mL | 50-100% | researchgate.net |

Structure-Activity Relationship (SAR) Derivations

The fungicidal activity of this compound analogues is intricately linked to their molecular structure. Modifications to the lipophilic side chain, substitutions on aromatic and heterocyclic rings, and alterations to the alkyl chain have provided valuable insights into the structural requirements for optimal antifungal efficacy.

Positional and Substituent Effects on Aromatic and Heterocyclic Rings

When the amine moiety is aromatic, the type, number, and position of substituents on the ring significantly affect the compound's fungicidal properties. Studies have shown that (substituted) benzyl groups can have similar effects on fungicidal activity as (substituted) phenyl groups. nih.gov The presence of specific substituents, such as a 2-(4-chlorophenyl)phenyl group or a 2-chloro-4-trifluoromethylphenyl group, has been shown to yield compounds with notable in vitro and in vivo activity. researchgate.net These findings indicate that electronic and steric effects of the substituents on the aromatic ring are crucial for the interaction with the fungal target.

Impact of Double Bond Location and Alkyl Chain Branching

The structural integrity of the 3,7-dimethyloct-6-ene backbone is essential for fungicidal activity. A key finding is the critical role of the double bond at the C6 and C7 position. nih.govmdpi.com When this double bond is replaced, for example by creating a 6,7-epoxy analogue, the fungicidal activity against the tested plant pathogens is generally reduced. nih.gov This suggests that the C6-C7 double bond is a crucial element for maintaining high efficacy. nih.govmdpi.com The inherent branching of the alkyl chain, specifically the methyl groups at positions C3 and C7, is a foundational characteristic of this class of compounds, derived from natural precursors like geraniol and nerol. nih.govmdpi.comnih.gov Furthermore, the configuration of the double bond at the C2 and C3 positions (E/Z isomers) did not show significant differences in inhibition rates in the tested compounds. nih.gov

Stereochemical Implications for Biological Potency

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its interaction with biological systems. longdom.orgnih.gov For analogues of this compound, which possess chiral centers and double bonds capable of geometric isomerism, stereochemistry plays a pivotal role in defining their biological potency. nih.gov Biological entities such as enzymes and receptors are themselves chiral, meaning they can differentiate between the stereoisomers of a compound, often leading to significant variations in pharmacological activity. longdom.orgnih.gov

The structure of this compound features a chiral center at the C3 position and a double bond at the C6 position. This allows for the existence of enantiomers, designated as (R)-3,7-Dimethyloct-6-enamide and (S)-3,7-Dimethyloct-6-enamide, as well as geometric isomers (E and Z) if substitutions at the double bond were different. These isomers, despite having the same chemical formula and connectivity, have unique spatial arrangements that can lead to differential binding with their biological targets.

Generally, only one enantiomer of a chiral drug is responsible for the desired biological effect, while the other may be less active, inactive, or even contribute to different effects. nih.gov The differential activity between stereoisomers is based on their ability to engage with specific binding sites on a biological target. For an interaction to occur, the molecule must align with corresponding regions of the binding site. One isomer may fit perfectly, leading to a biological response, while its mirror image (enantiomer) cannot align in the same way and is thus less potent or inactive. nih.gov

While specific studies detailing the separate biological activities of the stereoisomers of this compound are not extensively documented in the provided context, research on closely related monoterpene amide analogues provides clear evidence of stereochemical influence. For example, studies on the fungicidal activities of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives demonstrate this principle. These compounds are geometric isomers related to this compound. The preliminary bioassays of these derivatives against the plant pathogen Rhizoctonia solani revealed that both the geometry of the double bond and the nature of the amide substituent influence the fungicidal potency. mdpi.com

Several of these synthesized analogues showed good fungicidal activity at a concentration of 50 µg/mL. The data below highlights the inhibition rates of selected (E)-3,7-dimethyl-2,6-octadienamide analogues against R. solani. mdpi.com

| Compound ID | Amide Substituent (R-group) | Inhibition Rate against R. solani (%) |

|---|---|---|

| 5C | 4-fluorophenyl | 94.0 |

| 5I | 4-methylphenyl | 93.4 |

| 6b | 6,7-epoxy, N-phenyl | 91.5 |

Data sourced from a study on the fungicidal activities of (Z/E)-3,7-dimethyl-2,6-octadienamide and its 6,7-epoxy analogues. mdpi.com

Computational Chemistry and in Silico Modeling of 3,7 Dimethyloct 6 Enamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties. For a molecule like 3,7-Dimethyloct-6-enamide, DFT calculations would typically be performed to determine its optimized geometry, electronic energies (such as HOMO and LUMO), dipole moment, and vibrational frequencies.

Electronic Structure Analysis and Conformational Studies

An electronic structure analysis of this compound would involve calculating the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and stability.

Conformational studies would be conducted to identify the most stable three-dimensional arrangements of the atoms in the molecule. Due to the presence of several single bonds, this compound has significant conformational flexibility. Computational methods would be used to explore the potential energy surface and identify low-energy conformers, which are crucial for understanding its biological activity and interactions.

Visualization of Transition Dipole Moments

The transition dipole moment is a measure of the charge displacement during an electronic transition and is fundamental to understanding a molecule's interaction with light, governing the intensity of spectroscopic transitions. While specific visualizations for this compound are not available, this analysis would typically involve plotting the vector that represents the change in dipole moment when the molecule absorbs a photon and transitions from the ground state to an excited state.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic and geometric properties of molecules.

Natural Atomic Orbital (NAO) Analysis

Natural Atomic Orbital (NAO) analysis is a method to calculate the distribution of electron density on atoms and in bonds. It provides a more robust description of the atomic charge distribution than other methods like Mulliken population analysis. uni-muenchen.de For this compound, an NAO analysis would yield natural atomic charges and the composition of the natural bond orbitals (NBOs). uni-muenchen.dewikipedia.org This analysis helps in understanding the Lewis structure, hybridization, and delocalization of electrons within the molecule, such as the resonance in the amide group. wikipedia.org

A hypothetical NAO analysis would involve examining the interactions between filled (donor) and empty (acceptor) orbitals to quantify delocalization effects, which are reported as second-order perturbation theory energies (E(2)). uni-muenchen.de

Hypothetical E(2) Values for Amide Resonance in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=O) | Data not available |

| π (C=O) | π* (N) | Data not available |

This table illustrates the type of data that would be generated from an NAO analysis to study the amide bond resonance. Actual values are not available in published literature.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model for analogs of this compound, a dataset of similar molecules with measured biological activities would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound and correlated with their activity using statistical methods.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of molecules with their 3D shape and electrostatic properties. nih.govnih.gov A CoMFA study on a series of this compound derivatives would involve:

Building a dataset of molecules with known activities.

Aligning the molecules based on a common structural feature.

Calculating steric and electrostatic fields around each molecule.

Using statistical methods like Partial Least Squares (PLS) to build a predictive model.

The results of a CoMFA analysis are typically visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, green contours might indicate areas where bulky groups enhance activity, while red contours could show where electronegative groups are favorable. As no such study has been performed on this compound, specific contour maps cannot be provided.

Comparative Molecular Similarity Indices Analysis (CoMSIA) of this compound Analogs

In a typical CoMSIA study, a set of molecules with known biological activities are aligned based on a common scaffold. The analysis then calculates similarity indices based on several physicochemical fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. These calculated field values are then correlated with the biological activity data to generate a predictive model.

For instance, 3D-QSAR studies on aryl carboxylic acid amide derivatives acting as inhibitors of dihydroorotate (B8406146) dehydrogenase have demonstrated the utility of CoMSIA in identifying key structural requirements for inhibitory activity. nih.gov Such models yield statistically significant cross-validated coefficients (q²) and conventional coefficients (r²), indicating their predictive power. nih.gov The graphical output of a CoMSIA analysis is a contour map, which visualizes the regions around the molecule where modifications to the physicochemical properties are likely to enhance or diminish biological activity.

Table 1: Representative CoMSIA Field Contributions for Bioactive Amide Analogs

| Field Type | Favorable Contribution Regions (Hypothetical for this compound backbone) | Unfavorable Contribution Regions (Hypothetical for this compound backbone) |

| Steric | Green Contours: Indicates areas where bulky substituents may enhance activity. | Yellow Contours: Indicates areas where bulky substituents may decrease activity. |

| Electrostatic | Blue Contours: Indicates areas where positive charges are favored. | Red Contours: Indicates areas where negative charges are favored. |

| Hydrophobic | Yellow Contours: Indicates areas where hydrophobic groups are favored. | White Contours: Indicates areas where hydrophilic groups are favored. |

| H-Bond Donor | Cyan Contours: Indicates areas where hydrogen bond donors are favored. | Purple Contours: Indicates areas where hydrogen bond donors are disfavored. |

| H-Bond Acceptor | Magenta Contours: Indicates areas where hydrogen bond acceptors are favored. | Orange Contours: Indicates areas where hydrogen bond acceptors are disfavored. |

This table is a generalized representation of CoMSIA contour map interpretations and is not based on specific experimental data for this compound.

The insights gained from such CoMSIA models are invaluable for designing novel compounds with improved efficacy. By understanding the favorable and unfavorable regions for different physicochemical properties, medicinal chemists can rationally modify the lead structure to optimize its interaction with the biological target.

Molecular Dynamics Simulations for Ligand-Receptor Interactions of this compound Analogs

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological receptor. While specific MD simulation studies for this compound are not documented, the application of this technique to analogous bioactive amides and terpenoids illustrates its potential.

MD simulations can be employed to:

Predict the binding mode of a ligand within the active site of a receptor.

Assess the stability of the ligand-receptor complex over time.

Identify key amino acid residues involved in the interaction.

Calculate the binding free energy of the ligand to the receptor.

For example, MD simulations have been used to explore the interactions of bioactive amides with their target enzymes, revealing the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. researcher.life In studies involving terpenoid derivatives, MD simulations have helped to elucidate the conformational changes that occur upon ligand binding and to understand the structural basis for their biological activity.

The process of an MD simulation involves defining a system containing the ligand-receptor complex solvated in a box of water molecules and ions to mimic physiological conditions. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the trajectory of the atoms over a specific time period, typically nanoseconds to microseconds.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Receptor Complexes

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand within the binding site. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein that may be important for ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Provides insights into conformational changes of the protein upon ligand binding. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the receptor. | Crucial for the specificity and stability of the ligand-receptor interaction. |

| Binding Free Energy (e.g., MM/PBSA) | An estimation of the free energy change upon ligand binding. | Helps to rank and compare the binding affinities of different ligands. |

This table outlines common analyses performed in MD simulations and their general significance in understanding ligand-receptor interactions.

Through such detailed analyses, MD simulations can provide a dynamic and atomic-level understanding of how a compound like this compound might interact with a biological target, guiding further experimental studies and the design of more potent analogs.

Natural Occurrence and Biosynthetic Considerations of 3,7 Dimethyloct 6 Enamide

Isolation from Natural Sources

The isolation of novel compounds from natural sources is a foundational aspect of pharmacognosy and natural product chemistry. The potential presence of 3,7-Dimethyloct-6-enamide in a plant matrix would necessitate a carefully planned extraction and isolation strategy, likely drawing upon techniques established for other lipophilic and moderately polar compounds.

The extraction of a compound like this compound from a plant source would likely begin with the selection of a suitable solvent system to draw out the compound from the dried and powdered plant material. Given its predicted lipophilic nature, owing to the C10 hydrocarbon backbone, and the polar amide group, a solvent of intermediate polarity or a succession of solvents with increasing polarity would be employed.

Initial extraction could be performed using maceration, Soxhlet extraction, or more modern techniques such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) with carbon dioxide, possibly modified with a co-solvent like ethanol. The choice of method would depend on the stability of the compound and the desired efficiency of the extraction.

Following the initial extraction, the crude extract would be subjected to various chromatographic techniques for fractionation and purification. A common workflow would involve:

Liquid-liquid partitioning: To separate compounds based on their differential solubility in immiscible solvents (e.g., hexane (B92381), ethyl acetate, and methanol/water).

Column chromatography: Using silica (B1680970) gel or alumina as the stationary phase to separate compounds based on polarity.

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the target compound.

The table below summarizes various extraction and chromatographic techniques that could be applicable for the isolation of this compound.

| Technique | Principle | Application in Isolation of this compound |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Efficient extraction of lipophilic compounds from a solid matrix. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction times and potentially higher yields compared to traditional methods. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly and suitable for thermally labile compounds. |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Initial fractionation of the crude extract to isolate compounds of similar polarity. |

| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Final purification of the target compound to achieve high purity. |

The molecular structure of this compound suggests it could be a natural product hybrid, a molecule that is biosynthetically derived from two or more distinct pathways. In this case, the 3,7-dimethyloct-6-ene portion is a C10 monoterpenoid skeleton, while the amide functional group suggests the incorporation of a nitrogen-containing precursor, possibly an amino acid or a simple amine.

This "hybrid" nature is reminiscent of other well-known natural products, most notably the capsaicinoids found in chili peppers. Capsaicinoids consist of a vanillylamine (B75263) moiety derived from the phenylpropanoid pathway linked via an amide bond to a branched-chain fatty acid. Similarly, this compound could arise from the convergence of terpenoid and amino acid metabolism. The identification of such a hybrid would involve extensive spectroscopic analysis, including:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the carbon-hydrogen framework and the connectivity of the atoms, confirming the presence of both the terpenoid-like chain and the amide group.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the amide bond.

The confirmation of its status as a natural product would require rigorous proof that it is not an artifact formed during the extraction or isolation process.

Proposed Biosynthetic Pathways for the Dimethyloctene Scaffold

The 3,7-dimethyloct-6-ene carbon skeleton is a classic example of an acyclic monoterpenoid. The biosynthesis of all terpenoids originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The biosynthesis of the C10 dimethyloctene scaffold would proceed as follows:

Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by the enzyme GPP synthase to form the C10 precursor, geranyl pyrophosphate (GPP).

Modification of GPP: GPP can then undergo a series of enzymatic modifications, including hydrolysis, oxidation, reduction, and isomerization, to produce a variety of acyclic monoterpenoids. For instance, the related compound citronellol (B86348) is formed by the reduction of geraniol, which itself is formed by the hydrolysis of GPP. The aldehyde, citronellal (B1669106) (3,7-dimethyloct-6-enal), can be formed by the oxidation of citronellol.

The formation of the amide in this compound would likely occur at a later stage, possibly through the amidation of a corresponding carboxylic acid, 3,7-dimethyloct-6-enoic acid, which could be formed by the oxidation of citronellal. This amidation step would require an amine donor and a specific ligase or synthase enzyme.

Co-occurrence with Related Terpenoids and Capsaicinoids

Given the proposed biosynthetic origin of this compound, it is plausible that it would co-occur in nature with other related terpenoids. For example, if found in a plant, one might also expect to isolate its biosynthetic precursors or related metabolites such as geraniol, citronellol, and citronellal. The presence of these structurally related compounds would provide strong circumstantial evidence for the natural origin of the amide.

Furthermore, the structural analogy to capsaicinoids raises the intriguing possibility of its co-occurrence with these or other alkaloids. Plants that have the genetic and enzymatic machinery to produce both terpenoids and alkaloids would be prime candidates for the discovery of such hybrid molecules. For instance, some species of the Piper genus are known to produce both essential oils rich in terpenoids and various amides.

The co-occurrence of these different classes of compounds is summarized in the table below.

| Compound Class | Key Precursor(s) | Potential Co-occurring Compounds |

| Monoterpenoids | Geranyl Pyrophosphate (GPP) | Geraniol, Citronellol, Citronellal, Linalool |

| Capsaicinoids | Phenylalanine, Valine/Leucine | Capsaicin (B1668287), Dihydrocapsaicin, Nordihydrocapsaicin |

| Alkaloids (general) | Amino Acids | Various, depending on the specific alkaloid class |

Environmental Research on 3,7 Dimethyloct 6 Enamide and Its Analogues

Environmental Fate and Degradation Studies

Direct and extensive studies on the environmental fate and degradation of 3,7-Dimethyloct-6-enamide are not extensively documented in publicly available scientific literature. However, insights into its likely environmental behavior can be inferred from studies on structurally related compounds, such as other aliphatic amides and terpenoids.

The environmental persistence of amides is variable and dependent on their specific chemical structure. Some amides have been noted for their potential to persist in soil and water, which raises considerations about their long-term ecological presence. The primary mechanism for the environmental breakdown of many organic compounds, including amides, is microbial degradation. The susceptibility of this compound to microbial action would be a key determinant of its environmental half-life. For instance, various pseudomonads have been shown to utilize acyclic isoprenoids, the structural class to which the parent molecule of this compound belongs, as a sole carbon source, suggesting that microbial degradation pathways for such compounds exist in the environment.

The degradation of aliphatic amides can be influenced by several factors, including the length and branching of the carbon chain, the presence of unsaturation (double bonds), and the nature of the substituent on the amide nitrogen. The unsaturation in the carbon chain of this compound may influence its reactivity and bioavailability for microbial degradation.

Table 1: Inferred Environmental Fate Characteristics of this compound Based on Analogous Compounds

| Environmental Aspect | Inferred Behavior of this compound | Basis of Inference |

| Persistence | Potentially moderate, with persistence depending on environmental conditions and microbial populations. | General studies on aliphatic amides show variable persistence. |

| Biodegradation | Likely to be biodegradable by certain microbial strains. | Acyclic terpenoids are known to be degraded by bacteria like Pseudomonas. |

| Mobility in Soil | Expected to have low to moderate mobility due to its non-polar hydrocarbon chain. | Structure-activity relationships of similar organic compounds. |

| Bioaccumulation | Low to moderate potential for bioaccumulation. | Based on the lipophilic nature of the molecule, though metabolism and degradation would mitigate this. |

It is important to note that these are inferred characteristics, and specific studies on this compound are required for a definitive understanding of its environmental fate.

Evaluation of Environmental Applications (e.g., Antifouling Agents)

One of the significant potential environmental applications for this compound and its analogues is in the development of novel antifouling agents for marine coatings. Biofouling, the accumulation of microorganisms, plants, algae, and animals on wetted surfaces, is a major issue for maritime industries, leading to increased fuel consumption and maintenance costs.

Traditional antifouling paints often contain biocides that are harmful to the marine ecosystem. Consequently, there is a substantial research effort to find effective, yet environmentally benign, alternatives. Amide compounds derived from natural products, such as citronellic acid (the precursor to this compound), have been investigated for their potential as antifouling agents. A patent has described the use of various amide compounds for preventing marine biofouling, highlighting the potential of this class of molecules.

The antifouling activity of such compounds is believed to be related to their ability to deter the settlement of marine organisms without causing widespread toxicity. The mechanism of action is an area of active research and may involve the disruption of signaling pathways or creating a surface that is difficult for organisms to adhere to.

Table 2: Antifouling Efficacy of Structurally Related Amide Compounds against Marine Organisms (Hypothetical Data for Illustrative Purposes)

| Test Organism | Compound Type | Concentration (µg/mL) | Settlement Inhibition (%) |

| Balanus amphitrite (Barnacle) | Unsaturated Aliphatic Amide | 10 | 75 |

| Bugula neritina (Bryozoan) | Unsaturated Aliphatic Amide | 10 | 68 |

| Ulva lactuca (Green Algae) | Saturated Aliphatic Amide | 25 | 55 |

| Amphora coffeaeformis (Diatom) | Saturated Aliphatic Amide | 25 | 62 |

Note: This table is for illustrative purposes to demonstrate the type of data generated in antifouling studies. Specific data for this compound is not publicly available.

The development of antifouling agents based on this compound and its analogues represents a promising avenue for reducing the environmental impact of marine coatings. Further research is necessary to fully evaluate their efficacy, optimal formulation, and long-term environmental compatibility.

Emerging Research Directions and Methodological Advances for 3,7 Dimethyloct 6 Enamide

Development of Novel Analytical Techniques for Trace Analysis

The detection and quantification of 3,7-Dimethyloct-6-enamide, especially at trace levels in complex matrices such as biological fluids or environmental samples, requires highly sensitive and selective analytical methods. While direct research on this specific amide is limited, the analytical principles for related monoterpenoids are well-established and applicable. Modern analytical chemistry offers a suite of techniques capable of achieving the necessary precision.

Key analytical methods for terpene and terpenoid analysis include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). nih.gov For a semi-volatile compound like this compound, GC-MS is a particularly powerful tool, allowing for the separation of the analyte from a complex mixture and its unambiguous identification based on its mass spectrum and retention time. researchgate.net To enhance sensitivity for trace analysis, innovations in sample pretreatment and extraction are critical. Techniques such as solid-phase microextraction (SPME) and supercritical fluid extraction (SFE) offer efficient, solvent-minimized approaches to concentrate the analyte from a sample before instrumental analysis. These methods are crucial for applications in metabolomics, environmental monitoring, or pharmacokinetic studies where concentrations can be exceedingly low. nih.gov

Table 1: Advanced Analytical Techniques for Terpenoid Amide Trace Analysis

| Technique | Abbreviation | Principle | Applicability for this compound |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | High suitability for quantification and structural confirmation due to the compound's expected volatility. researchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase, followed by mass spectrometric detection. | Useful for analyzing less volatile derivatives or for samples in aqueous matrices. |

| Solid-Phase Microextraction | SPME | A solvent-free extraction method where a coated fiber is exposed to a sample, adsorbing analytes which are then thermally desorbed into a GC. | Excellent for concentrating trace amounts from liquid or gas-phase samples, enhancing detection limits. |

| Supercritical Fluid Extraction | SFE | Uses a supercritical fluid (e.g., CO2) as the extraction solvent, offering high selectivity and reduced organic solvent use. | A green and efficient method for extracting the compound from solid or semi-solid matrices. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis is an emerging strategy that combines the versatility of traditional organic chemistry with the high selectivity of biocatalysis. mdpi.comresearchgate.net This approach holds significant promise for the efficient and sustainable production of chiral compounds like this compound. nih.gov By leveraging enzymes for key transformation steps, these synthetic routes can achieve high yields and stereoselectivity under mild reaction conditions, often avoiding the need for complex protection and deprotection steps common in purely chemical methods. rsc.org